Methyl 3-azocan-1-ylpropanoate

Physicochemical profiling Conformational analysis Lead optimization

Methyl 3-azocan-1-ylpropanoate (CAS 1039847-43-2) delivers immediate access to the uncommon eight-membered azocane scaffold—a conformationally distinct tertiary amine ester. Its LogP exceeds piperidine analogs by ~0.6–0.9 units, enabling matched-pair permeability, efflux, and target-binding differentiation studies. Documented relevance in HBV capsid assembly modulation and CB1 receptor pharmacology. The methyl ester handle supports direct amide coupling or hydrolysis to the free acid. Supplied at ≥95% purity for reproducible R&D; exclusively for research and further manufacturing use.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 1039847-43-2
Cat. No. B1370576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-azocan-1-ylpropanoate
CAS1039847-43-2
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1CCCCCCC1
InChIInChI=1S/C11H21NO2/c1-14-11(13)7-10-12-8-5-3-2-4-6-9-12/h2-10H2,1H3
InChIKeyBYHVQYRYZSMEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-azocan-1-ylpropanoate (CAS 1039847-43-2): Core Identity and Procurement Context


Methyl 3-azocan-1-ylpropanoate (CAS 1039847-43-2) is a synthetic organic compound comprising an eight-membered saturated nitrogen heterocycle (azocane) linked via its nitrogen atom to a methyl propanoate ester side chain . The azocane ring represents a relatively uncommon medium-sized heterocyclic scaffold in medicinal chemistry and organic synthesis, with compounds containing saturated eight-membered N-heterocycles being significantly less prevalent than their five-, six-, or seven-membered counterparts [1]. The compound exists as a tertiary amine ester with a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol, and is commercially available from multiple suppliers including MolCore (purity ≥97%) and ChemScene (purity ≥95%) . It is supplied exclusively for research and further manufacturing use, not for direct human or veterinary application .

Methyl 3-azocan-1-ylpropanoate: Why In-Class Substitution Is Not Interchangeable


Methyl 3-azocan-1-ylpropanoate cannot be freely substituted with simpler azacycloalkane esters due to the distinct physicochemical and conformational properties conferred by its eight-membered azocane ring. Unlike the widely available six-membered piperidine or five-membered pyrrolidine ester analogs (e.g., methyl 3-piperidin-1-ylpropanoate or methyl 3-pyrrolidin-1-ylpropanoate), the azocane scaffold introduces increased ring strain, greater conformational flexibility, and altered steric bulk around the tertiary amine center . These properties translate to measurably different lipophilicity, basicity (pKa), and three-dimensional spatial occupancy, which can profoundly affect molecular recognition events including receptor binding, enzyme inhibition, and passive membrane permeability [1]. Substituting an azocane-containing intermediate or probe with a piperidine or pyrrolidine analog may therefore yield divergent synthetic outcomes, altered biological activity profiles, or non-reproducible results. The evidence below quantifies specific dimensions of differentiation where available, with explicit acknowledgment of data limitations and inference strength.

Methyl 3-azocan-1-ylpropanoate: Procurement-Relevant Differentiating Evidence


Ring Size-Driven Physicochemical Differentiation: Azocane vs. Piperidine Esters

Methyl 3-azocan-1-ylpropanoate (C₁₁H₂₁NO₂, MW 199.29) is differentiated from its six-membered piperidine analog (methyl 3-piperidin-1-ylpropanoate, C₉H₁₇NO₂, MW 171.24) by a molecular weight increase of 28.05 g/mol (16.4% higher) and a two-carbon expansion of the azacycloalkane ring . This structural difference translates to measurably increased lipophilicity: the calculated LogP for the azocane ester is approximately 1.8–2.1, compared to 1.2–1.5 for the piperidine analog . The eight-membered azocane ring also exhibits greater conformational flexibility, with multiple low-energy conformations accessible at room temperature, in contrast to the chair-predominant conformation of the piperidine ring [1].

Physicochemical profiling Conformational analysis Lead optimization

Commercial Purity and Lot Consistency: Baseline Quality Metrics

Commercially available methyl 3-azocan-1-ylpropanoate is supplied with a minimum purity of 95% as determined by HPLC or GC analysis, with select suppliers offering ≥97% purity grades suitable for rigorous synthetic and analytical applications . This purity specification is consistent across multiple vendors including ChemScene, Leyan, and MolCore, ensuring baseline reproducibility for research and manufacturing use . Storage conditions require sealing in a dry environment at 2–8°C to prevent ester hydrolysis and maintain long-term stability .

Quality control Reproducibility Procurement specification

Synthetic Utility: Ester Handle for Further Derivatization

The methyl ester functional group of methyl 3-azocan-1-ylpropanoate serves as a versatile synthetic handle amenable to hydrolysis (yielding 3-azocan-1-ylpropanoic acid, a known CB1 receptor agonist scaffold ), reduction (yielding the corresponding primary alcohol), or transesterification/nucleophilic substitution reactions [1]. Unlike the corresponding carboxylic acid (which requires additional activation steps for amide bond formation), the methyl ester can be directly coupled with amines under mild conditions or serve as a protecting group strategy in multi-step syntheses [2].

Organic synthesis Building block Library generation

Azocane Scaffold in Therapeutic Development: HBV Capsid Assembly Modulation

The azocane ring system has been explicitly claimed in multiple patents for the treatment of hepatitis B virus (HBV) infection, where azocane and azonane derivatives function as capsid assembly modulators [1]. While methyl 3-azocan-1-ylpropanoate itself is not a clinical candidate, its core azocane scaffold is a recognized privileged structure in antiviral drug discovery [2]. Patent US 9,884,831 (Novira Therapeutics) and related filings describe azocane-containing compounds that disrupt normal viral capsid assembly, accelerating or inhibiting the process to reduce viral load in infected individuals [3].

Antiviral research HBV Capsid assembly Drug discovery

Methyl 3-azocan-1-ylpropanoate: Recommended Application Scenarios Based on Differentiating Evidence


Scaffold-Hopping and SAR Exploration in Antiviral Lead Optimization

Methyl 3-azocan-1-ylpropanoate provides an accessible entry point for medicinal chemistry teams seeking to explore the eight-membered azocane scaffold as a substitute for more common piperidine or pyrrolidine moieties in antiviral lead compounds. The azocane scaffold is explicitly claimed in HBV capsid assembly modulator patents [1], and its distinct conformational flexibility and lipophilicity profile (ΔLogP ≈ +0.6–0.9 versus piperidine analogs) may offer improved potency, metabolic stability, or resistance profile differentiation. Procurement of the methyl ester form enables direct incorporation into amide coupling reactions or hydrolysis to the free acid for further diversification.

Synthetic Intermediate for CB1 Receptor Ligand Development

Hydrolysis of methyl 3-azocan-1-ylpropanoate yields 3-azocan-1-ylpropanoic acid, a scaffold associated with CB1 receptor agonism [1]. For researchers investigating cannabinoid receptor pharmacology or developing CB1-targeted probes, the methyl ester provides a convenient protected form that can be stored and handled more readily than the free acid hydrochloride salt. This application leverages both the documented biological relevance of the azocane scaffold and the synthetic versatility of the ester functional group .

Physicochemical Probe Development for Membrane Permeability Studies

The calculated LogP differential between methyl 3-azocan-1-ylpropanoate (≈1.8–2.1) and its piperidine analog (≈1.2–1.5) [1] makes this compound suitable for use as a matched-pair probe in membrane permeability and cellular uptake studies. Researchers can employ this compound alongside smaller-ring analogs to systematically investigate how incremental increases in ring size and lipophilicity affect passive diffusion, P-glycoprotein efflux susceptibility, and intracellular accumulation in target cell lines. Commercial availability at ≥95% purity supports reproducible assay conditions.

Chemical Biology Tool for Protein-Ligand Interaction Studies

The azocane ring can form hydrogen bonds and hydrophobic interactions with protein targets, as noted in structural characterizations of related azocane-containing compounds [1]. Methyl 3-azocan-1-ylpropanoate may serve as a fragment or minimal pharmacophore for probing binding pockets that accommodate medium-sized saturated heterocycles. The compound's commercial availability from multiple vendors facilitates procurement for biochemical and biophysical screening campaigns, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR-based fragment screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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